molecular formula C18H23N5O3S2 B13365814 6-[(2,6-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2,6-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13365814
M. Wt: 421.5 g/mol
InChI Key: VXPBTPGUXQMTMA-UHFFFAOYSA-N
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Description

6-[(2,6-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .

Preparation Methods

The synthesis of 6-[(2,6-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the piperidinyl and phenoxy moieties. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol and methanol.

Scientific Research Applications

6-[(2,6-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can form hydrogen bonds with target receptors due to its hydrogen bond accepting and donating characteristics. This interaction can inhibit the activity of enzymes like carbonic anhydrase and cholinesterase, leading to its pharmacological effects .

Properties

Molecular Formula

C18H23N5O3S2

Molecular Weight

421.5 g/mol

IUPAC Name

6-[(2,6-dimethylphenoxy)methyl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H23N5O3S2/c1-12-5-4-6-13(2)16(12)26-11-15-21-23-17(19-20-18(23)27-15)14-7-9-22(10-8-14)28(3,24)25/h4-6,14H,7-11H2,1-3H3

InChI Key

VXPBTPGUXQMTMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

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